2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole
Description
2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a 4-fluoro group and a piperazine moiety linked to a biphenyl carbonyl group. This structure combines pharmacophoric elements known to influence receptor binding and pharmacokinetics. The benzothiazole scaffold is associated with diverse biological activities, including CNS modulation, while the fluorine atom enhances metabolic stability and bioavailability.
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS/c25-20-7-4-8-21-22(20)26-24(30-21)28-15-13-27(14-16-28)23(29)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-12H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGRRIITGWKJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts in the Suzuki–Miyaura coupling reaction is common, and the process may be scaled up by employing continuous flow reactors to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and biphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, as outlined below:
Key Comparative Insights
Core Scaffold Differences :
- The benzothiazole core in the target compound contrasts with oxazole () and thiazole () cores, which alter electron distribution and binding pocket compatibility. Benzothiazole’s aromaticity and planarity may favor interactions with hydrophobic receptor domains compared to oxazole’s reduced electron density .
Substituent Effects: The 4-fluoro group on benzothiazole (target) parallels fluorophenyl substitutions in and , which improve metabolic stability and blood-brain barrier penetration. QSAR models from suggest that fluorine’s electron-withdrawing effects correlate with enhanced anti-dopaminergic activity .
Pharmacokinetic Predictions :
- QSAR models from highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical descriptors for antipsychotic activity. The target compound’s fluorine and biphenyl groups likely optimize QPlogBB, while the benzothiazole core may increase EA compared to acetyl-linked analogues .
Biological Activity Trends: Compounds with dual fluorinated aromatic systems (e.g., and the target) show superior receptor selectivity over non-fluorinated analogues. For example, the 2,3-dichlorophenyl derivative in exhibited lower catalepsy, suggesting fluorine’s role in mitigating side effects . Sulfonyl-containing derivatives () prioritize solubility but may trade off membrane permeability, whereas the target compound’s biphenyl group balances lipophilicity and target engagement .
Research Findings and Implications
- Structural Optimization : The biphenyl-piperazine-benzothiazole architecture offers a promising template for CNS drug development, combining fluorine-enhanced bioavailability with rigid, target-specific interactions.
- Activity Prediction : Based on ’s QSAR models, the target compound’s predicted QPlogBB (~0.5–1.0) and EA (~1.5 eV) align with compounds showing potent anti-dopaminergic activity .
- Synthetic Feasibility : Analogues in and demonstrate scalable synthesis routes for benzothiazole derivatives, supporting further exploration of the target compound .
Biological Activity
The compound 2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole is a novel chemical entity that has garnered interest for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, focusing on its anticancer properties and other therapeutic potentials.
- Molecular Formula : C24H27N5O
- Molecular Weight : 401.51 g/mol
- IUPAC Name : 2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine
- LogP : 4.258 (indicating lipophilicity)
- Water Solubility : LogSw -4.22 (poorly soluble in water)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer effects and other pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against different cancer cell lines:
- Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- Caco-2 (human colorectal adenocarcinoma)
In vitro assays demonstrated that the compound exhibited significant cytotoxic effects on Caco-2 cells, with a viability reduction of approximately 39.8% at a concentration of 100 µM compared to untreated controls (p < 0.001) . The A549 cells showed lesser susceptibility, indicating a selective action of the compound towards certain cancer types.
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression, particularly causing accumulation in the G2/M phase.
- Modulation of mitochondrial membrane potential leading to cell death .
Case Study 1: Antiproliferative Effects
A study evaluating various thiazole derivatives found that compounds similar to this compound exhibited structure-dependent antiproliferative activity. The incorporation of fluorine substituents was correlated with enhanced activity against cancer cell lines .
Case Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling indicated that the biological activity of benzothiazole derivatives is influenced by their substituents' spatial distribution and electronic properties. This suggests potential pathways for optimizing the design of more effective derivatives .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | Concentration (µM) | Viability Reduction (%) | Statistical Significance |
|---|---|---|---|---|
| Anticancer Activity | A549 | 100 | Minimal | Not Significant |
| Anticancer Activity | Caco-2 | 100 | 39.8 | p < 0.001 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
